While not directly derived from 4-amino-3-(pyridin-3-yl)butanoic acid, several studies use the structurally similar ligand 4-amino-3,5-bis(pyridin-2-yl)-1,2,4-triazole (abpt) to construct various metal-organic frameworks (MOFs). [, , , , , , ] These MOFs are a class of porous materials formed by the coordination of metal ions with organic ligands, offering a wide range of potential applications.
4-Amino-3-(pyridin-3-yl)butanoic acid is an organic compound with the molecular formula . It is categorized as a derivative of butanoic acid, featuring an amino group at the fourth position and a pyridin-3-yl group at the third position. This compound is notable for its potential applications in various scientific fields, including medicinal chemistry and biochemistry, due to its unique structural properties and biological activities.
This compound can be synthesized from commercially available starting materials such as pyridine and butanoic acid derivatives. Its synthesis involves several chemical reactions that lead to the formation of the desired product.
4-Amino-3-(pyridin-3-yl)butanoic acid is classified as an amino acid derivative. It exhibits characteristics similar to both amino acids and carboxylic acids, making it a compound of interest in biochemical studies and pharmaceutical applications.
The synthesis of 4-Amino-3-(pyridin-3-yl)butanoic acid typically involves several key steps:
The synthesis can be optimized for industrial production using continuous flow reactors, which enhance yield and purity by maintaining controlled reaction conditions. Techniques such as crystallization and chromatography are often employed for purification.
The molecular structure of 4-Amino-3-(pyridin-3-yl)butanoic acid includes a pyridine ring, an amino group, and a butanoic acid moiety. Single crystal X-ray diffraction studies have provided insights into its three-dimensional structure, revealing strong hydrogen bonding interactions that contribute to its stability .
4-Amino-3-(pyridin-3-yl)butanoic acid can undergo various chemical reactions:
These reactions allow for the modification of the compound to create derivatives with potentially varied biological activities.
The mechanism of action for 4-Amino-3-(pyridin-3-yl)butanoic acid involves interactions with various biological targets, including enzymes and receptors. These interactions modulate biological pathways critical for cellular function.
Research indicates that compounds with similar structures exhibit antiviral activity and influence neurotransmitter systems. The specific binding interactions at the molecular level can act as enzyme inhibitors or activators depending on the context.
Relevant analyses include spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared Spectroscopy (FTIR), which provide detailed information about functional groups and molecular interactions .
4-Amino-3-(pyridin-3-yl)butanoic acid has diverse applications across several scientific fields:
Enantioselective synthesis of 4-Amino-3-(pyridin-3-yl)butanoic acid leverages chiral auxiliaries or catalysts to achieve high stereocontrol. A prominent route involves the stereoselective alkylation of chiral enolates derived from N-acyloxazolidinones. Pyridine-3-carboxaldehyde undergoes aldol condensation with a glycine equivalent, such as a chiral nickel-glycinate complex, yielding a syn-aldol adduct with >90% diastereomeric excess (de) [7]. Subsequent catalytic hydrogenation selectively reduces the intermediate imine while preserving the carboxyl group, furnishing the (S)-enantiomer. Alternatively, asymmetric hydrogenation of enol esters using chiral rhodium catalysts (e.g., DuPhos ligands) achieves enantiomeric excess (ee) values of 88–95% [8].
Key chiral precursors include:
Table 1: Stereochemical Outcomes of Enantioselective Routes
Precursor | Catalyst/Resolution Agent | ee/de (%) | Reference |
---|---|---|---|
Nickel-glycinate complex | Chiral oxazolidinone | >90 de | [7] |
Enol ester | Rh-DuPhos | 88–95 ee | [8] |
Racemic β-amino ester | Candida antarctica lipase | 99 ee | [2] |
Chemoselective functionalization of the amino group is achieved via nucleophilic substitution of activated intermediates. A two-step protocol involves:
Alkylation of pyridinyl-containing β-keto esters with bromoacetate derivatives, followed by reductive amination, provides a linear route. The keto group is selectively reduced by sodium borohydride in methanol, while the ester remains intact for hydrolysis to the final acid [7]. Yields exceed 75% when conducted under inert atmosphere to prevent pyridine oxidation.
Solid-phase peptide synthesis (SPPS) facilitates the incorporation of 4-Amino-3-(pyridin-3-yl)butanoic acid into bioactive peptides. The Fmoc-protected derivative (CAS: 270065-69-5) is employed due to its orthogonal deprotection compatibility. Key steps include:
This method achieves >95% purity for conjugates like teixobactin analogs, confirmed by HPLC [5].
Selective protection is critical for regiocontrol in synthetic routes:
Table 2: Protection/Deprotection Strategies
Group | Protecting Group | Deprotection Conditions | Compatibility |
---|---|---|---|
Amino | Boc | TFA (20–50% in DCM), 1–2 h | Acid-stable intermediates |
Amino | Fmoc | Piperidine (20% in DMF), 30 min | SPPS |
Carboxyl | Methyl ester | LiOH (1M), THF/water, 0°C | Base-sensitive substrates |
Carboxyl | Benzyl ester | H₂/Pd-C (10%), ethanol | Non-acidic conditions |
Orthogonal protection (e.g., Boc-amine/methyl ester) allows sequential deprotection for fragment coupling. For acid-sensitive substrates, the tert-butyl ester is preferred due to mild TFA deprotection [4] [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: